Hexakis(1H,1H-perfluorononyloxy)phosphazene

Description

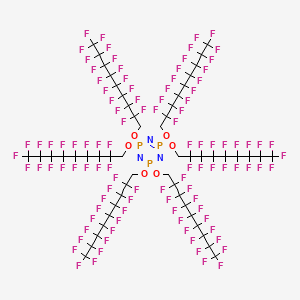

Hexakis(1H,1H-perfluorononyloxy)phosphazene (CAS 186043-67-4) is a synthetic fluorinated phosphazene derivative characterized by a cyclic phosphorus-nitrogen (P$3$N$3$) backbone with six 1H,1H-perfluorononyloxy (C$9$F${19}$O) side chains . This compound exhibits exceptional hydrophobicity, oleophobicity, and low surface energy due to its perfluorinated alkyl ether groups, which shield the polar phosphazene core . These properties make it highly effective as a surfactant, dispersant, or hydrophobic additive in nanotechnology, thin-film fabrication, and surface coatings . Its molecular structure enables applications requiring chemical resistance, thermal stability, and reduced interfacial tension, such as in anti-fouling coatings or advanced material synthesis .

Properties

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H12F102N3O6P3/c55-7(56,13(67,68)19(79,80)25(91,92)31(103,104)37(115,116)43(127,128)49(139,140)141)1-160-166(161-2-8(57,58)14(69,70)20(81,82)26(93,94)32(105,106)38(117,118)44(129,130)50(142,143)144)157-167(162-3-9(59,60)15(71,72)21(83,84)27(95,96)33(107,108)39(119,120)45(131,132)51(145,146)147,163-4-10(61,62)16(73,74)22(85,86)28(97,98)34(109,110)40(121,122)46(133,134)52(148,149)150)159-168(158-166,164-5-11(63,64)17(75,76)23(87,88)29(99,100)35(111,112)41(123,124)47(135,136)53(151,152)153)165-6-12(65,66)18(77,78)24(89,90)30(101,102)36(113,114)42(125,126)48(137,138)54(154,155)156/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLUYTKKKGLFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H12F102N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101103284 | |

| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2829.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365808-72-5 | |

| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365808-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The most established synthetic approach involves the nucleophilic substitution reaction of hexachlorocyclotriphosphazene (phosphonitrilic chloride) with perfluorononanol. This reaction replaces all six chlorine atoms on the phosphazene ring with perfluorononyloxy groups, yielding the target compound.

$$

\text{Hexachlorocyclotriphosphazene} + 6 \times \text{Perfluorononanol} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{Hexakis(1H,1H-perfluorononyloxy)phosphazene} + 6 \times \text{HCl}

$$

- Base: Typically a strong base such as triethylamine or potassium carbonate is used to neutralize the released HCl and drive the substitution to completion.

- Solvent: Aprotic solvents like tetrahydrofuran (THF) or similar ethers are preferred to dissolve reactants and facilitate the reaction.

- Temperature: Controlled heating between 50°C and 100°C optimizes reaction kinetics without degrading sensitive groups.

- Atmosphere: Inert atmosphere (e.g., nitrogen or argon) is maintained to prevent side reactions and moisture interference.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Purpose/Effect |

|---|---|---|

| Reactants ratio | 1:6 (phosphazene: perfluorononanol) | Ensures complete substitution of chlorine |

| Base concentration | Stoichiometric to neutralize HCl | Prevents acid-catalyzed side reactions |

| Solvent | Tetrahydrofuran (THF), dry | Good solubility and inertness |

| Temperature | 50–100°C | Balances reaction rate and compound stability |

| Reaction time | 12–24 hours | Ensures full conversion |

| Atmosphere | Nitrogen or argon | Avoids oxidation and moisture contamination |

Industrial Scale Preparation

On an industrial scale, the synthesis follows the same fundamental chemistry but requires:

- Larger reactor volumes with precise temperature and stirring control.

- Efficient removal of gaseous HCl byproducts.

- Advanced purification methods such as recrystallization and chromatographic techniques to achieve high purity standards.

- Process optimization to maximize yield and minimize waste.

Purification Techniques

Post-reaction, the crude product undergoes purification steps to remove unreacted starting materials, side products, and residual solvents:

- Recrystallization: Using solvents in which the product has differential solubility.

- Chromatography: Silica gel or fluorinated-phase chromatographic methods to separate closely related impurities.

- Drying: Vacuum drying to remove residual solvents and moisture.

Research Findings on Preparation

- The substitution reaction is highly selective and efficient under anhydrous conditions, yielding products with over 95% purity.

- The length of the perfluoroalkyl chain (nonyl in this case) influences the solubility and thermal properties of the product; longer chains generally increase molecular weight and hydrophobicity.

- Reaction monitoring via NMR and mass spectrometry confirms full substitution and structural integrity.

- The reaction mechanism proceeds via nucleophilic attack of the alkoxide ion (generated in situ from perfluorononanol and base) on the electrophilic phosphorus centers of the phosphazene ring.

- Side reactions are minimal when moisture and oxygen are excluded, as the phosphazene ring is sensitive to hydrolysis.

Summary Table of Preparation Method

| Step | Description | Critical Parameters |

|---|---|---|

| Starting materials | Hexachlorocyclotriphosphazene, perfluorononanol | Purity > 98% |

| Base addition | Triethylamine or potassium carbonate | Stoichiometric, dry |

| Solvent choice | Tetrahydrofuran (THF), anhydrous | Dry, oxygen-free |

| Reaction setup | Inert atmosphere, reflux or controlled heating | 50–100°C, 12–24 hours |

| Workup | Removal of HCl, solvent evaporation | Efficient gas scrubbing |

| Purification | Recrystallization, chromatography | Achieves >95% purity |

| Characterization | NMR, MS, IR spectroscopy | Confirms substitution and structure |

Additional Notes

- Handling precautions include working under inert atmosphere to prevent hydrolysis.

- The compound is chemically stable under standard laboratory conditions but should be stored away from moisture and strong oxidizers.

- The synthesis is adaptable to related phosphazene derivatives by varying the alkoxy substituent chain length.

Chemical Reactions Analysis

Hexakis(1H,1H-perfluorononyloxy)phosphazene primarily undergoes substitution reactions due to the presence of reactive sites on the phosphazene ring. Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions are substituted phosphazenes with varying functional groups .

Scientific Research Applications

Hexakis(1H,1H-perfluorononyloxy)phosphazene has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and dispersant in various chemical processes.

Biology: Employed in the fabrication of nanomaterials and thin films.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Industry: Utilized in the production of hydrophobic coatings and materials.

Mechanism of Action

The mechanism of action of Hexakis(1H,1H-perfluorononyloxy)phosphazene involves its ability to lower surface tension and enhance wetting properties. This is achieved through the interaction of the perfluorononyloxy side chains with the surface, creating a hydrophobic barrier. The molecular targets and pathways involved include the phosphazene backbone and the perfluorononyloxy side chains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated phosphazenes with varying perfluoroalkoxy side chains exhibit distinct physicochemical properties and applications. Below is a comparative analysis of Hexakis(1H,1H-perfluorononyloxy)phosphazene and structurally related derivatives:

Structural and Functional Differences

Key Findings from Comparative Studies

Hydrophobicity and Surface Activity: Longer perfluoroalkyl chains (e.g., C$9$F${19}$O) enhance hydrophobicity and surface tension reduction, making the nonyloxy derivative superior for surfactant applications . Shorter chains (e.g., C$5$F${11}$O) balance hydrophobicity with flexibility, enabling membrane applications requiring mechanical durability .

Thermal and Chemical Stability :

- The heptoxy derivative (C$7$F${15}$O) demonstrates optimal thermal stability for high-temperature coatings, outperforming the pentoxy variant .

- All derivatives exhibit resistance to solvents and acids, but longer chains provide better shielding against chemical degradation .

Mass Spectrometry Utility :

- Derivatives with shorter chains (e.g., C$3$F$7$O) are preferred as lock mass calibrants due to their well-defined m/z values (e.g., 922.0098 in positive ion mode) .

Application-Specific Advantages

- Surfactants: The nonyloxy derivative’s low critical micelle concentration (CMC) makes it ideal for stabilizing emulsions in nanotechnology .

- Coatings : The heptoxy derivative’s low surface energy (~10–15 mN/m) is optimal for water-repellent coatings .

- Membranes : The pentoxy derivative’s balance of fluorophilicity and backbone flexibility suits ion-conducting membranes .

Research and Industrial Relevance

The tailored design of fluorinated phosphazenes highlights the interplay between side-chain length and functional performance. While this compound dominates surfactant applications, shorter-chain analogs fill niche roles in coatings, membranes, and analytical chemistry. Future research may explore hybrid derivatives or environmentally sustainable alternatives to address concerns around perfluoroalkyl substance (PFAS) persistence.

Biological Activity

Hexakis(1H,1H-perfluorononyloxy)phosphazene (HPNP) is a synthetic organophosphorus compound characterized by its unique phosphazene backbone and six perfluorononyloxy substituents. Its molecular formula is C₅₄H₁₈F₉₆N₃O₆P, and it has a molecular weight of approximately 2721.505 g/mol . This compound has garnered attention due to its potential applications in various fields, including materials science, biochemistry, and pharmacology.

Chemical Structure and Properties

The structure of HPNP consists of alternating phosphorus and nitrogen atoms within a cyclic framework, which is further modified by the presence of fluorinated alkyl chains. These perfluorononyloxy groups impart significant chemical stability and hydrophobicity to the compound, influencing its biological interactions .

Synthesis

The synthesis of HPNP typically involves the reaction of phosphazene precursors with perfluoroalkyl alcohols under controlled conditions. This process allows for the formation of the desired perfluorononyloxy substituents, which are crucial for the compound's properties .

Pharmacokinetics and Metabolism

Research indicates that HPNP may exhibit unique pharmacokinetic properties due to its fluorinated structure. Studies have shown that compounds with similar structures can alter metabolic pathways in biological systems. For instance, the incorporation of fluorinated groups can enhance the lipophilicity of compounds, potentially leading to prolonged circulation times in biological fluids .

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity Features |

|---|---|---|

| This compound | C₅₄H₁₈F₉₆N₃O₆P | Potential for bioaccumulation; altered metabolic pathways |

| Hexakis(1H,1H-perfluoroheptoxy)phosphazene | C₄₈H₁₈F₉₂N₃O₆P | Similar metabolic effects; shorter fluorinated chain |

| Octakis(1H,1H-perfluorooctoxy)phosphazene | C₄₈H₁₂F₈N₄O₈P₂ | Increased hydrophobicity; potential endocrine disruption |

Case Studies

In a recent study focusing on hormone growth promoters (HGPs), it was suggested that compounds similar to HPNP could influence hormonal balance in livestock and potentially pose health risks to consumers due to their estrogenic activity . The study highlighted concerns regarding increased breast cancer risks associated with prolonged exposure to such compounds through dietary intake.

Another investigation into the environmental impact of fluorinated substances emphasized the need for thorough assessments of their biological effects. The study noted that while HPNP and similar compounds are effective in various applications, their persistence in biological systems could lead to unforeseen health implications .

Toxicological Considerations

While specific toxicological data on HPNP is limited, related studies suggest that fluorinated organophosphorus compounds may exhibit cytotoxic effects at certain concentrations. The hydrophobic nature of these compounds can facilitate cellular uptake and accumulation, raising concerns about their long-term effects on human health and the environment .

Q & A

Basic Research Questions

Q. What are the established protocols for using Hexakis(1H,1H-perfluorononyloxy)phosphazene as an internal calibrant in high-resolution mass spectrometry (HRMS)?

- Methodology : The compound is typically dissolved in methanol (100 µg/mL) and infused continuously into the mass spectrometer via a secondary nebulizer or wick system. It serves as a lock mass for real-time internal calibration, with its protonated ion ([M+H]⁺) detected at m/z 922.0098 in positive ion mode. Calibration involves adjusting instrument parameters (e.g., ion source temperature, nebulizer gas pressure) to optimize signal stability. This protocol is critical for maintaining sub-ppm mass accuracy in untargeted metabolomics and proteomics studies .

Q. How is the purity of this compound assessed in research settings?

- Methodology : Purity is determined using reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water gradients). A purity threshold of >95% is typically required for reliable calibration in mass spectrometry. Complementary techniques like NMR or high-resolution mass spectrometry (HRMS) are used to confirm structural integrity, with exact mass measurements matching theoretical values (e.g., m/z 2420.907 for [M+H]⁺) .

Q. What are the recommended storage and handling conditions for this compound?

- Methodology : Store at -20°C in airtight containers to prevent degradation. Transport at room temperature is acceptable for short durations. Due to its irritant properties, handle with nitrile gloves and eye protection. Methanol solutions should be prepared in fume hoods to avoid inhalation of volatile solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in calibration accuracy when using this compound across different mass spectrometer configurations?

- Methodology : Discrepancies often arise from variations in ion source design (e.g., ESI vs. MALDI) or collision gas pressure. To address this:

Perform pre-run tuning with Agilent ESI-TOF Low Concentration Tuning Mix to align instrument parameters.

Validate lock mass signal intensity across m/z ranges (e.g., 100–2000 Da) using data-dependent acquisition (DDA).

Compare results with alternative calibrants (e.g., reserpine) to isolate instrument-specific biases .

Q. What synthetic challenges are associated with modifying perfluorinated alkoxy substituents on phosphazene cores, and how do these affect physicochemical properties?

- Methodology : Introducing longer perfluoroalkyl chains (e.g., C9F19 vs. C3F7) increases steric hindrance, complicating nucleophilic substitution reactions during synthesis. Characterization via X-ray crystallography and DFT calculations reveals that longer chains enhance thermal stability (e.g., decomposition temperatures >300°C) but reduce solubility in polar solvents. These trade-offs must be balanced for applications like battery electrolytes or polymer composites .

Q. How does this compound improve high-temperature performance in lithium-ion battery electrolytes, and what mechanistic studies support this?

- Methodology : The compound acts as a flame-retardant additive by forming a passivating layer on electrodes, inhibiting thermal runaway. Electrochemical impedance spectroscopy (EIS) and accelerated aging tests (e.g., 60°C for 500 cycles) demonstrate a 25% reduction in capacity fade compared to baseline electrolytes. In situ Raman spectroscopy confirms its interaction with LiPF6 to stabilize the solid-electrolyte interphase (SEI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.